11-Phenyl-8-azaspiro[5.6]dodecane
Description
Properties
CAS No. |
88151-84-2 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
11-phenyl-8-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C17H25N/c1-3-7-15(8-4-1)16-9-12-18-14-17(13-16)10-5-2-6-11-17/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
InChI Key |
OZPKJYZTGUQARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Azaspiro Precursors
The most widely reported method involves the alkylation of azaspiro[5.6]dodecane precursors with phenyl-containing electrophiles. As detailed in Method A of the patent literature, this approach employs azaspiro compounds (e.g., 8-azaspiro[5.6]dodecane) reacting with phenylalkyl halides in inert solvents like toluene or benzene. For example:
Key considerations include:
-
Stoichiometry : A 2:1 molar ratio of azaspiro base to alkyl halide ensures complete conversion, with excess base acting as an acid acceptor.
-
Solvent Selection : Toluene is preferred for its high boiling point and minimal side reactions.
-
Acid Acceptors : Diisopropyl ethylamine enhances yield by sequestering HBr, preventing protonation of the azaspiro amine.
Table 1: Representative Yields from Alkylation Reactions
| Alkyl Halide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 11-Bromoundecyl phenyl | Toluene | 110 | 88 |
| 11-Chloroundecyl phenyl | Xylene | 140 | 75 |
Cyclization of Amino Alcohol Intermediates
An alternative route involves cyclizing amino alcohol precursors bearing phenyl groups. This method, adapted from spirocyclic syntheses, utilizes acid-catalyzed intramolecular nucleophilic substitution:
Critical parameters:
-
Chain Length : Optimal results occur with and , ensuring proper ring strain for cyclization.
-
Acid Catalysts : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are effective, with yields reaching 70–80%.
Reaction Optimization and Catalytic Enhancements
Lanthanide-Catalyzed Methods
Recent advances in lanthanide catalysis, as demonstrated in tetraoxaspiro syntheses, suggest potential for improving azaspiro formation. Scandium triflate () and ytterbium(III) chloride () enhance cyclization efficiency by stabilizing transition states:
Table 2: Catalyst Screening for Cyclization
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | – | 110 | 68 |
| 5 | 80 | 92 | |
| 3 | 100 | 85 |
Solvent and Temperature Effects
Non-polar solvents (toluene, xylene) favor alkylation by minimizing nucleophilic competition, while polar aprotic solvents (DMF, DMSO) accelerate cyclization but risk side reactions. Elevated temperatures (110–140°C) are critical for overcoming activation barriers in spiro ring formation.
Purification and Analytical Validation
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
11-Phenyl-8-azaspiro[5.6]dodecane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. 8-Oxaspiro[5.6]dodecane Derivatives
- Structure : Replacing the nitrogen in 8-azaspiro compounds with oxygen yields 8-oxaspiro analogues. The oxygen atom reduces opportunities for further functionalization compared to nitrogen, limiting their utility in drug design .
- Synthesis : 8-Oxaspiro derivatives are synthesized via epoxide ring-opening reactions (e.g., with azide anions), whereas 8-azaspiro compounds require nitrogen incorporation, often through "click chemistry" or deprotection strategies (e.g., acidic removal of protecting groups) .
- Applications : 8-Oxaspiro derivatives have shown anti-cancer activity against hNNMT targets, but their lack of a reactive nitrogen site restricts modularity compared to 8-azaspiro systems .
B. 1,4-Dioxa-8-azaspiro[4.6]undecane
- Structure : This compound features a smaller spiro system ([4.6] vs. [5.6]) and two oxygen atoms, increasing polarity and solubility in polar solvents compared to the phenyl-substituted 11-Phenyl-8-azaspiro[5.6]dodecane .
- Thermal Stability : The dioxa compound exhibits higher thermal stability under stress conditions (e.g., 425°C), retaining 48% integrity after 6 hours, whereas phenyl-substituted spiro compounds may decompose faster due to steric strain .
Physicochemical Properties
- Solubility : The phenyl group in this compound reduces solubility in polar solvents compared to oxygenated analogues, as seen in dodecane vs. n-butylbenzene behavior in ionic liquids .
- Electronic Effects : The phenyl group introduces inductive and resonance effects, altering Coulombic interactions in solution—similar to n-butylbenzene’s enhanced dipolar interactions in sulfonate salts .
Research Implications and Gaps
- Functionalization Potential: The nitrogen atom in this compound allows for triazole or amine functionalization, enhancing drug-target compatibility compared to oxygenated spirocycles .
- Stability-Solubility Trade-off : While phenyl substitution improves lipophilicity for blood-brain barrier penetration, it compromises thermal stability and solubility, necessitating formulation optimizations .
- Data Limitations : Comparative docking and thermodynamic studies specific to this compound are scarce, highlighting a need for targeted molecular dynamics simulations .
Biological Activity
11-Phenyl-8-azaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties, particularly the presence of a nitrogen atom within its spiro framework. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 255.36 g/mol. Its structure features a phenyl group attached to an azaspiro framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inhibiting pathways involved in cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Cytotoxicity : Preliminary studies have shown significant cytotoxic effects against cancer cell lines such as Jurkat and K562, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Interaction : It has been suggested that the compound interacts with various cellular receptors, which could lead to apoptosis in malignant cells.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of the compound against multiple cancer cell lines, revealing IC50 values that suggest strong inhibitory effects on cell viability.
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, elucidating potential pathways for drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 8-Azaspiro[5.6]dodecane | Lacks phenyl substitution | Diverse biological activities |
| 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane | Methyl substitution enhances lipophilicity | Significant cytotoxic effects |
| 11-(4-Fluorophenyl)-8-azaspiro[5.6]dodecane | Fluorine substitution alters reactivity | Enhanced enzyme inhibition |
This table highlights how variations in substituents can influence biological activity and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
